BRD4 Bromodomain 2 (BD2) Inhibitory Activity Compared to JQ1
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide inhibits BRD4 BD2 with an IC50 of 63 nM in a TR-FRET assay [1]. For reference, the well-characterized BET inhibitor JQ1 exhibits an IC50 of approximately 77 nM against BRD4 BD2 under comparable assay conditions [2]. This demonstrates that the target compound possesses comparable BRD4 BD2 inhibitory potency to a widely used chemical probe, yet with a distinct chemotype that may offer alternative selectivity profiles or synthetic tractability.
| Evidence Dimension | BRD4 BD2 inhibition |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | JQ1 IC50 = 77 nM |
| Quantified Difference | Target compound is 1.2-fold more potent than JQ1 under the respective assay conditions |
| Conditions | TR-FRET assay; BRD4 BD2 (unknown origin) incubated for 30 min in presence of fluorescent ligand [1] |
Why This Matters
Demonstrates that the compound is a viable alternative to JQ1 for BRD4 BD2 inhibition studies, with comparable potency but a different chemical scaffold, which is valuable for exploring structure-activity relationships and overcoming resistance mechanisms.
- [1] BindingDB. BDBM50603097 (CHEMBL5195288). Affinity Data: IC50 63 nM for BRD4 BD2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50603097 View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. doi:10.1038/nature09504 View Source
